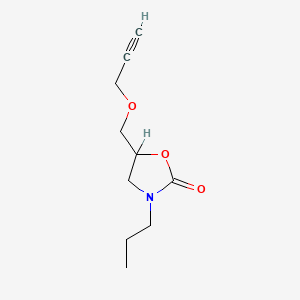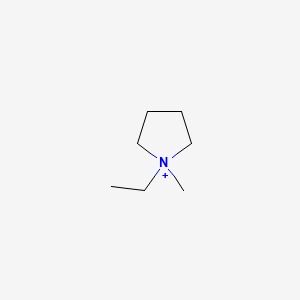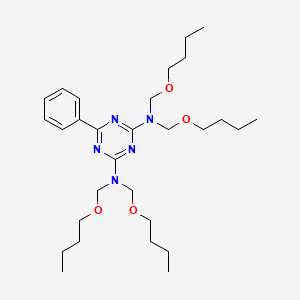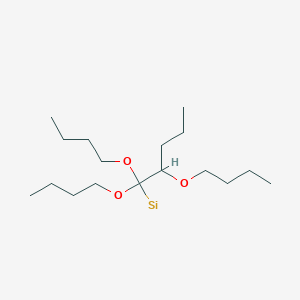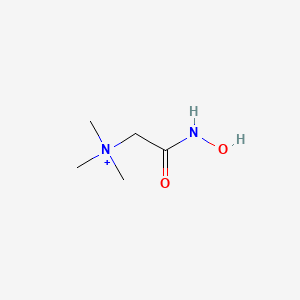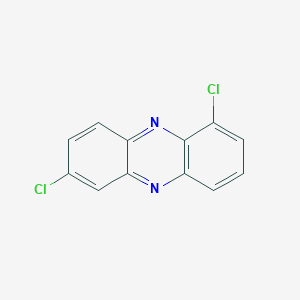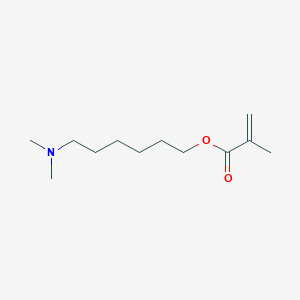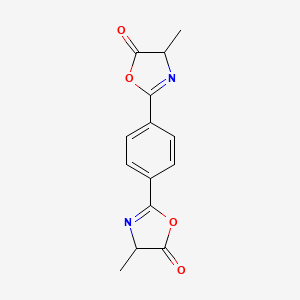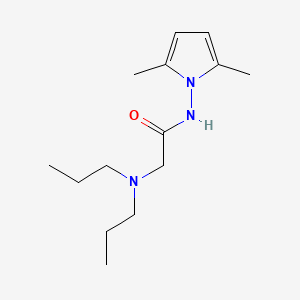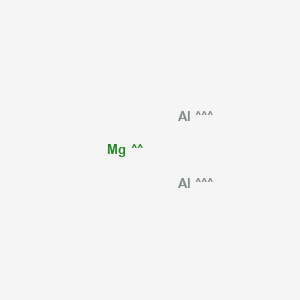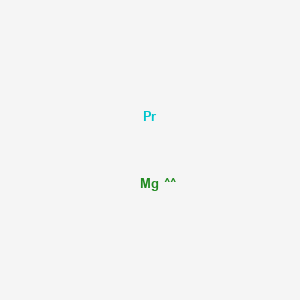
Magnesium--praseodymium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–praseodymium (1/1) is an intermetallic compound formed by the combination of magnesium and praseodymium in a 1:1 ratio. Praseodymium is a rare earth metal known for its magnetic, electrical, and optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with unique characteristics that are valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium–praseodymium (1/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium using a magnesium electrode. The reaction typically occurs in a LiCl-KCl molten salt mixture at elevated temperatures (around 823 K). The praseodymium ions are reduced to praseodymium metal, which then reacts with the magnesium substrate to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of magnesium–praseodymium (1/1) often involves galvanostatic electrolysis. This process is carried out in a controlled environment to ensure the efficient formation of the desired intermetallic compound. The resulting product is characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and structure .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reactive nature of both magnesium and praseodymium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or other metals.
Substitution: Substitution reactions may occur when the compound interacts with other elements or compounds, resulting in the exchange of atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of magnesium oxide and praseodymium oxide .
Aplicaciones Científicas De Investigación
Magnesium–praseodymium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used in the study of intermetallic compounds and their properties. It serves as a model system for understanding the behavior of rare earth metals in combination with other elements.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of magnesium–praseodymium (1/1), particularly in the development of new materials for medical devices and implants.
Industry: The compound is utilized in the production of high-strength alloys, which are valuable in aerospace and automotive industries. .
Mecanismo De Acción
The mechanism by which magnesium–praseodymium (1/1) exerts its effects is primarily related to its intermetallic structure. The compound’s unique properties arise from the interaction between magnesium and praseodymium atoms at the molecular level. These interactions influence the compound’s magnetic, electrical, and mechanical characteristics. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Magnesium–neodymium (1/1): Similar to magnesium–praseodymium (1/1), this compound combines magnesium with another rare earth metal, neodymium. It shares some properties but differs in its magnetic and electrical behavior.
Magnesium–erbium (1/1): This compound involves the combination of magnesium with erbium, another rare earth element. It is used in different applications due to its distinct properties.
Uniqueness: Magnesium–praseodymium (1/1) stands out due to its specific combination of properties, such as its magnetic behavior and structural characteristics. These unique features make it particularly valuable in applications where both lightweight and magnetic properties are essential .
Propiedades
Número CAS |
12163-30-3 |
|---|---|
Fórmula molecular |
MgPr |
Peso molecular |
165.213 g/mol |
Nombre IUPAC |
magnesium;praseodymium |
InChI |
InChI=1S/Mg.Pr |
Clave InChI |
HOZFHNCKSHIULO-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



